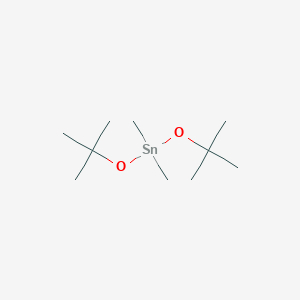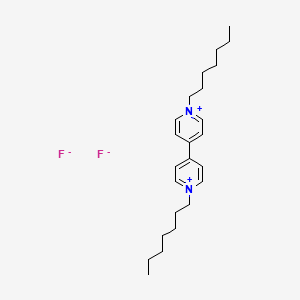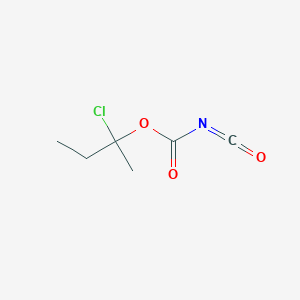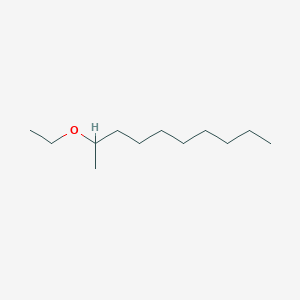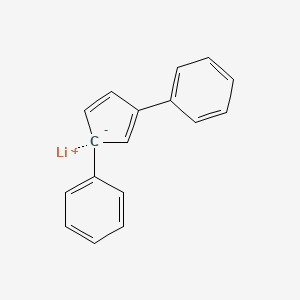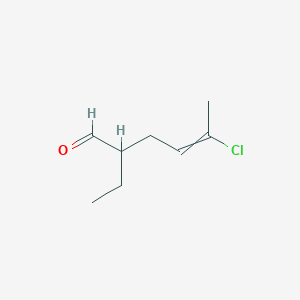
5-Chloro-2-ethylhex-4-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-ethylhex-4-enal is an organic compound with the molecular formula C8H13ClO It is a chlorinated aldehyde, characterized by the presence of a chlorine atom, an ethyl group, and an aldehyde functional group on a hexene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-ethylhex-4-enal can be achieved through several methods. One common approach involves the chlorination of 2-ethylhex-4-enal. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure selective chlorination at the desired position.
Another method involves the hydroformylation of 5-chloro-2-ethylhex-4-ene, followed by oxidation to form the aldehyde group. This process requires a catalyst, such as rhodium or cobalt complexes, and specific reaction conditions to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-
Properties
CAS No. |
54814-19-6 |
|---|---|
Molecular Formula |
C8H13ClO |
Molecular Weight |
160.64 g/mol |
IUPAC Name |
5-chloro-2-ethylhex-4-enal |
InChI |
InChI=1S/C8H13ClO/c1-3-8(6-10)5-4-7(2)9/h4,6,8H,3,5H2,1-2H3 |
InChI Key |
FVIASIGTFRDZDX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC=C(C)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


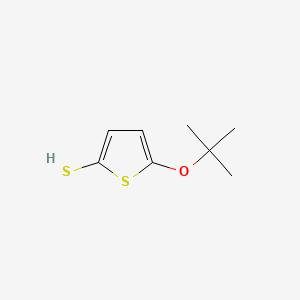
![N-[2-(4-Chlorophenoxy)phenyl]-1,1-difluoromethanesulfonamide](/img/structure/B14627438.png)

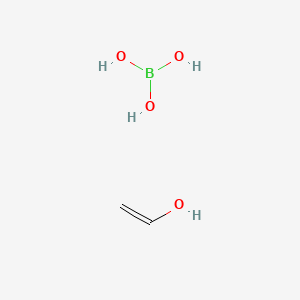

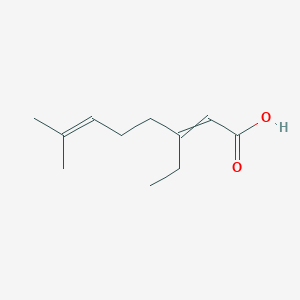
![3-[(Morpholin-4-yl)methyl]oxolan-2-one](/img/structure/B14627466.png)
